![molecular formula C9H11N5O3 B6503324 methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate CAS No. 876716-69-7](/img/structure/B6503324.png)

methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

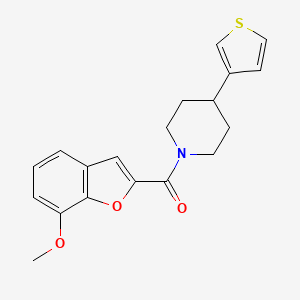

The compound “methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate” belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . They are known for their wide range of biological activities .

科学的研究の応用

Antitumor Activities

Triazolo[1,5-a]pyrimidines have been reported to possess potential antitumor activities . For instance, a series of 7-anilino-5-methyl-2-(3-((5-(substituted-aminomethyl)furan-2-yl)methylthio)propyl)[1,2,4]triazol[1,5-a]pyrimidines showed promising in vitro anti-tumor evaluation .

Antibacterial Properties

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .

Antifungal Applications

Commercially available triazole-containing drugs like fluconazole and voriconazole are known for their antifungal properties .

Antidepressant Effects

Triazole derivatives like trazodone and nefazodone are used as antidepressants .

Antihypertensive Properties

Triazole derivatives like trapidil are used as antihypertensives .

Antiepileptic Applications

Triazole derivatives like rufinamide are used as antiepileptics .

将来の方向性

Triazolopyrimidines are a promising class of compounds with potential applications in medicinal chemistry . Future research could focus on exploring the biological activities of “methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate” and developing efficient synthesis routes for this compound.

作用機序

Target of Action

The primary targets of this compound are RNA viruses, including influenza virus, flaviviruses, and SARS-CoV-2 . The compound interacts with these viruses, specifically inhibiting the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .

Mode of Action

The compound interacts with its targets by binding to the RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits of the RNA viruses . This interaction inhibits the replication of the virus, thereby reducing its ability to infect host cells .

Biochemical Pathways

The compound affects the viral replication pathway. By inhibiting the RdRP PA–PB1 subunits interaction, it prevents the virus from replicating its RNA and producing more viral particles . This disruption of the viral replication pathway leads to a decrease in viral load and potentially the alleviation of symptoms.

Pharmacokinetics

Similar compounds have been noted for their favourable pharmacokinetic properties

Result of Action

The result of the compound’s action is a reduction in viral load due to the inhibition of viral replication . This can lead to a decrease in the severity of symptoms and potentially faster recovery times for individuals infected with the targeted RNA viruses .

特性

IUPAC Name |

methyl 2-(2-amino-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-4-5(3-6(15)17-2)7(16)14-9(11-4)12-8(10)13-14/h3H2,1-2H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZGYVVAVMLQQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-amino-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(naphthalen-1-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6503243.png)

![N'-[2-(methylsulfanyl)phenyl]-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503294.png)

![N'-(3-chloro-4-fluorophenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B6503301.png)

![1-benzyl-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503302.png)

![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}urea](/img/structure/B6503308.png)

![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503329.png)

![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)

![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B6503348.png)